N-(4-chlorobenzyl)ethane-1,2-diamine

Overview

Description

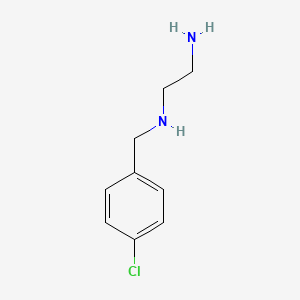

N-(4-chlorobenzyl)ethane-1,2-diamine: is an organic compound with the molecular formula C₉H₁₃ClN₂ It consists of an ethane-1,2-diamine backbone substituted with a 4-chlorobenzyl group

Mechanism of Action

Target of Action

The primary targets of N-(4-chlorobenzyl)ethane-1,2-diamine are Nitric oxide synthase in the brain and endothelial cells . Nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a molecule that plays a crucial role in many physiological and pathological processes within the cardiovascular, immune, and nervous systems.

Mode of Action

It is known to interact with its targets, potentially influencing the production of nitric oxide

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined. Given its targets, it may influence pathways involving nitric oxide production and signaling. Nitric oxide is a key player in several pathways, including vasodilation, immune response modulation, and neurotransmission .

Result of Action

Given its potential interaction with nitric oxide synthase, it may influence nitric oxide production and thereby affect processes such as vasodilation, immune response, and neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)ethane-1,2-diamine typically involves the reaction of 4-chlorobenzyl chloride with ethane-1,2-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Anhydrous ethanol or methanol

Reaction Time: 12-24 hours

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorobenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The benzyl chloride group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in anhydrous ethanol.

Major Products:

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-Chlorobenzyl)ethane-1,2-diamine is a compound with applications in various scientific research fields. Its derivatives and related compounds have been explored for their potential in medicinal chemistry, materials science, biological studies, and industrial applications.

Scientific Research Applications

- Medicinal Chemistry this compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

- Materials Science This compound is explored for use in the synthesis of novel polymers and materials with unique properties.

- Biological Studies It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

- Industrial Applications The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Anticancer Activity

Research has explored the anticancer potential of similar diamine compounds, with some derived from ethane-1,2-diamine showing promising results in inhibiting the proliferation of various cancer cell lines. The mechanism typically involves the inhibition of key signaling pathways related to cell growth and survival.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | SW480 (Colorectal) | TBD | Inhibition of Wnt signaling |

| Similar diamine derivatives | HCT116 (Colorectal) | 0.12 | Induction of apoptosis via caspase activation |

| Other analogs | MCF-7 (Breast) | 0.35 | Disruption of estrogen receptor signaling |

Comparison with Similar Compounds

Ethylenediamine: A simpler diamine with a similar backbone but without the benzyl substitution.

N,N′-Bis(4-chlorobenzyl)ethane-1,2-diamine: A related compound with two 4-chlorobenzyl groups.

Uniqueness: N-(4-chlorobenzyl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-(4-chlorobenzyl)ethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the current understanding of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is an aromatic diamine characterized by the presence of a chlorobenzyl group. Its structure can be represented as follows:

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of this compound and its derivatives. The compound exhibits significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of related ethylenediamine derivatives, compounds with halogen substitutions (like chlorine) demonstrated enhanced activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica. For instance, derivatives such as N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine showed lethal concentrations (LC50) of 8.79 µM against S. enterica and 140 µM against S. aureus . This suggests that this compound could similarly exhibit potent antimicrobial effects.

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. Research indicates that similar compounds with diamine structures can inhibit tumor growth by interfering with cellular mechanisms.

The mechanism through which these diamines exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, studies on related compounds have shown that they can disrupt mitochondrial function and induce oxidative stress in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the aromatic ring or the alkyl chain can significantly influence its efficacy.

Properties

IUPAC Name |

N'-[(4-chlorophenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,12H,5-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENSJZAMDSIIJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.